molecular formula C10H11Cl B3038114 1-Phenyl-4-chloro-1-butene CAS No. 7515-46-0

1-Phenyl-4-chloro-1-butene

Cat. No.: B3038114
CAS No.: 7515-46-0
M. Wt: 166.65 g/mol
InChI Key: HIPMXTORBGIBCC-XBXARRHUSA-N
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Description

1-Phenyl-4-chloro-1-butene is an organic compound characterized by a phenyl group attached to a butene chain with a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-chloro-1-butene can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-butene with benzene in the presence of a catalyst such as aluminum chloride (AlCl₃). This reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-chloro-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Addition: Bromine (Br₂) or hydrogen (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products:

  • Substitution reactions yield various substituted phenyl butenes.
  • Addition reactions produce dihalo derivatives or hydrogenated products.
  • Oxidation reactions result in the formation of phenyl butanol or phenyl butanone.

Scientific Research Applications

1-Phenyl-4-chloro-1-butene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Phenyl-4-chloro-1-butene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new bonds. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

    4-Phenyl-1-butene: Lacks the chlorine atom, resulting in different reactivity and applications.

    1-Phenyl-1-butene: The position of the double bond and phenyl group affects its chemical behavior.

    4-Chloro-1-butene: Lacks the phenyl group, leading to different chemical properties and uses.

Uniqueness: 1-Phenyl-4-chloro-1-butene is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(E)-4-chlorobut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMXTORBGIBCC-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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